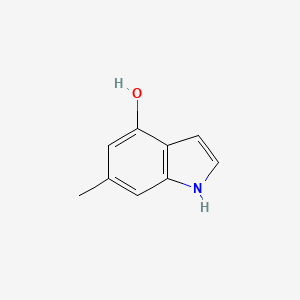

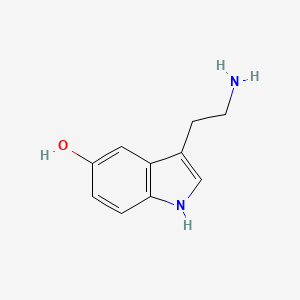

6-Methyl-1H-indol-4-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methyl-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSZVTPWGUPMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601555 | |

| Record name | 6-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61545-41-3 | |

| Record name | 6-Methyl-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indole Scaffold: a Privileged Structure in Chemical and Medical Sciences

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, represents a cornerstone in the fields of medicinal chemistry and organic synthesis. nih.govsci-hub.se Its structural rigidity and the electron-rich nature of the pyrrole ring bestow upon it unique chemical properties that are highly sought after in drug design. sci-hub.se The indole scaffold is not merely a synthetic curiosity but a recurring motif in a vast array of biologically active natural products and pharmaceuticals. nih.govderpharmachemica.com

The significance of the indole core can be attributed to several key factors:

Versatility in Biological Interactions: The indole ring system can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets such as enzymes and receptors. mdpi.com

Structural Mimicry: Its structure bears resemblance to endogenous molecules like the amino acid tryptophan, enabling indole-containing compounds to interact with biological pathways that recognize this essential building block. smolecule.com

Synthetic Tractability: A rich history of synthetic methodologies, including the Fischer, Bischler, and Reissert indole syntheses, provides chemists with a robust toolkit for constructing and modifying the indole framework. derpharmachemica.com

These attributes have cemented the indole scaffold's status as a "privileged structure," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated classes of biological targets. sci-hub.semdpi.com This inherent promiscuity makes it an exceptionally valuable starting point for the development of new therapeutic agents across a wide spectrum of diseases.

| Prominent Indole-Containing Compounds | Primary Significance |

| Tryptophan | Essential amino acid and precursor to neurotransmitters. smolecule.com |

| Serotonin (B10506) | Neurotransmitter involved in mood regulation. derpharmachemica.com |

| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID). nih.gov |

| Sumatriptan | Anti-migraine medication. derpharmachemica.com |

Substituted Indole Derivatives: a Universe of Biological and Chemical Diversity

Building upon the foundational indole (B1671886) scaffold, the introduction of various substituents at different positions of the ring system gives rise to a vast and diverse class of molecules known as substituted indole derivatives. nih.govchemijournal.com These modifications can dramatically alter the parent molecule's physicochemical properties, including its solubility, lipophilicity, and electronic distribution, thereby fine-tuning its biological activity and pharmacokinetic profile. nih.gov

The strategic placement of functional groups on the indole ring has led to the discovery of compounds with a wide array of pharmacological activities, including:

Anticancer: Many indole derivatives exhibit potent antiproliferative activity against various cancer cell lines by mechanisms such as the inhibition of tubulin polymerization or the induction of apoptosis. sci-hub.seevitachem.com

Antimicrobial: The indole core has been incorporated into novel antimicrobial agents that show efficacy against drug-resistant pathogens. nih.gov

Anti-inflammatory: Substituted indoles, exemplified by indomethacin, are well-established anti-inflammatory agents. nih.gov

Antiviral: Research has identified indole derivatives with promising activity against viruses such as HIV. chemijournal.com

Neurological: The structural similarity of the indole nucleus to neurotransmitters has led to the development of drugs targeting the central nervous system. derpharmachemica.com

The position of substitution on the indole ring is critical in determining the resulting biological effect. For instance, 3-substituted indoles are a major class of derivatives that have been extensively explored for their therapeutic potential. chemijournal.commagtech.com.cnpnu.ac.ir

The Case for 6 Methyl 1h Indol 4 Ol: a Focused Research Trajectory

Direct Synthesis Approaches via Regioselective Hydroxylation of Indole Substrates

Direct C-H hydroxylation of the indole core represents an atom-economical approach to 4-hydroxyindoles. The primary challenge lies in controlling the regioselectivity, as the indole ring has multiple reactive sites. Modern synthetic methods have been developed to precisely target the C4 position.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.net This technology is considered an environmentally friendly approach to "Green and sustainable chemistry". researchgate.netresearchgate.net In the context of hydroxyindole synthesis, microwave irradiation can facilitate key transformations such as dehydrogenative aromatization. For instance, the synthesis of the parent 4-hydroxy indole has been achieved via a microwave-assisted, two-step sequence starting from an oxoindole precursor. This process involves bromination with copper(II) bromide followed by elimination using lithium bromide and lithium carbonate, with focused microwave irradiation significantly accelerating the reaction. actascientific.com

Table 1: Microwave-Assisted Synthesis of 4-Hydroxy Indole from 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one

| Step | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | Copper(II) Bromide | Microwave Irradiation | Bromination and Aromatization | actascientific.com |

| 2 | Lithium Bromide, Lithium Carbonate | Microwave Irradiation | Elimination to form 1-tosyl-1H-indol-4-ol | actascientific.com |

| 3 | Sodium Hydroxide | Microwave Irradiation (90°C, 2 min) | Deprotection to 4-Hydroxy Indole | actascientific.com |

This protocol highlights the potential for rapid synthesis of the 4-hydroxyindole (B18505) scaffold under microwave conditions, saving considerable time and energy compared to conventional heating methods. actascientific.com

Controlled Hydroxylation Techniques for Position 4-Functionalization

Achieving regioselective hydroxylation at the C4 position of the indole ring is a significant synthetic challenge. acs.org Recent advances have utilized directing groups to overcome this hurdle. A notable strategy involves the installation of a pivaloyl group at the C3 position of the indole. scispace.comresearchgate.net This bulky group sterically hinders the C2 and N1 positions and electronically directs a borylation reagent, boron tribromide (BBr3), to the C4 position in a chelation-assisted process. acs.orgresearchgate.net This borylation occurs without the need for a transition metal catalyst. acs.orgscispace.com The resulting C4-borylated intermediate is then oxidized, typically using an agent like sodium perborate (B1237305) (NaBO₃·4H₂O), to yield the desired 4-hydroxylated indole with high regioselectivity. scispace.comresearchgate.net This method is compatible with a variety of functional groups and can be performed under mild reaction conditions. acs.orgscispace.com

Table 2: Boron-Mediated Regioselective C4-Hydroxylation of Indoles

| Step | Description | Reagents | Key Feature | Reference |

|---|---|---|---|---|

| 1 | Borylation | C3-Pivaloyl Indole, BBr₃ | Transition-metal-free, chelation-assisted C-H activation | acs.orgscispace.com |

| 2 | Oxidation | Sodium Perborate (NaBO₃·4H₂O) | Conversion of C-B bond to C-O bond | scispace.comresearchgate.net |

Multi-Step Synthetic Sequences from Precursor Molecules

Multi-step syntheses offer a versatile alternative, building the this compound structure from carefully chosen precursors. These routes provide opportunities to install the required methyl and hydroxyl groups with high control before or during the formation of the indole ring.

Transformations Involving 4-Acetoxyindole (B1630585) Intermediates

The 4-acetoxyindole scaffold serves as a valuable and versatile precursor in the synthesis of C4-functionalized indoles. rsc.orgnordmann.global This intermediate can be readily converted to the final 4-hydroxyindole product through a simple hydrolysis reaction to remove the acetyl protecting group. A facile process for synthesizing 4-acetoxyindoles involves the PhI(OAc)₂-mediated dearomatization of readily available 2-alkynylanilines. rsc.orgresearchgate.net This reaction proceeds through an oxidative dearomatization followed by a cascade of nucleophilic addition, cyclization, and aromatization, tolerating a range of functional groups. rsc.org Once the 4-acetoxy-6-methylindole is formed, the hydroxyl group is unmasked by hydrolysis.

Table 3: Synthesis via 4-Acetoxyindole Intermediate

| Step | Description | Starting Material | Key Reagent | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | Oxidative Cyclization | 2-Alkynyl-4-methylaniline | PhI(OAc)₂ | 4-Acetoxy-6-methylindole | rsc.orgresearchgate.net |

| 2 | Hydrolysis | 4-Acetoxy-6-methylindole | Base (e.g., NaOH) or Acid | This compound | biosynth.com |

Catalytic Hydrogenolysis and Protecting Group Manipulations

Protecting group strategies are fundamental to many multi-step syntheses, allowing for the selective modification of one part of a molecule while another is masked. In the synthesis of hydroxyindoles, the hydroxyl group is often protected, for instance, as a benzyl (B1604629) ether. iucr.org A synthetic sequence can begin with a precursor like 4-benzyloxyindole. iucr.org The indole core is then elaborated, for example by introducing a side chain at the C3 position. The final step involves the removal of the benzyl protecting group. Catalytic hydrogenolysis is a common and effective method for this deprotection, where the benzylic C-O bond is cleaved by reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). nih.gov This releases the free hydroxyl group to yield the final product. The hydrogenation of the indole nucleus itself to an indoline (B122111) is a competing reaction that must be controlled, often through careful selection of catalyst and reaction conditions. nih.govresearchgate.net

A relevant synthesis of a 4-hydroxy-N-isopropyltryptamine involved starting with 4-benzyloxyindole, followed by functionalization at the C3 position and subsequent reduction of an amide intermediate. iucr.org The final step was the debenzylation to reveal the 4-hydroxy group. iucr.org

Table 4: Synthesis Involving a Benzyloxy Protecting Group | Step | Description | Precursor | Key Transformation | Reference | | :--- | :--- | :--- | :--- | :--- | | 1 | Starting Material | 4-Benzyloxy-6-methylindole | N/A | iucr.org | | 2 | Side Chain Introduction | 4-Benzyloxy-6-methylindole | Reaction at C3 (e.g., Friedel-Crafts acylation) | C3-functionalized intermediate | iucr.org | | 3 | Deprotection | Protected this compound derivative | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | this compound | iucr.orgnih.gov |

Innovative and Sustainable Synthetic Routes

Modern synthetic chemistry places increasing emphasis on developing innovative and sustainable methods that are more efficient, produce less waste, and utilize environmentally benign reagents. In the synthesis of substituted indoles, this includes the use of earth-abundant metal catalysts and transition-metal-free protocols.

The previously mentioned boron-mediated C4-hydroxylation is a prime example of an innovative, transition-metal-free strategy. acs.orgscispace.comresearchgate.net This method avoids the use of precious and potentially toxic metal catalysts, a significant limitation for large-scale synthesis in the pharmaceutical industry. researchgate.net

Furthermore, there is a drive to replace traditional noble metal catalysts (like palladium and rhodium) with catalysts based on more earth-abundant and less toxic metals such as iron or manganese. nih.gov For instance, an efficient iron-catalyzed intramolecular coupling reaction has been developed for the synthesis of 3-substituted indoles, which proceeds under mild conditions with low catalyst loading. nih.gov While not a direct synthesis of this compound, such methodologies represent the forefront of sustainable catalytic strategies that could be adapted for its synthesis.

Another green chemistry approach involves performing reactions in environmentally friendly solvents like water. An efficient protocol for the synthesis of related trifluoromethyl(indolyl)phenylmethanols has been developed using a K₂CO₃/n-Bu₄PBr catalytic system in water, demonstrating the potential for aqueous media in indole functionalization. beilstein-journals.org The development of such innovative and sustainable routes is crucial for the future of chemical manufacturing.

Challenges in the Synthesis of this compound and Related Disubstituted Indoles

The synthesis of disubstituted indoles like this compound is often complicated by issues of regioselectivity and the formation of unwanted side products.

Regioselectivity and Side Reaction Mitigation (e.g., Dimerization, Oligomerization)

A primary challenge in the synthesis of substituted indoles is controlling the position of substitution on the indole ring, a concept known as regioselectivity. thieme-connect.com The indole nucleus has multiple reactive sites, with the C-3 position being the most nucleophilic and thus the most common site for electrophilic substitution. dergipark.org.tr Directing substitution to other positions, such as the C-4 position in this compound, often requires specialized strategies and can be less efficient.

Furthermore, the high reactivity of indole intermediates can lead to undesirable side reactions, most notably dimerization and oligomerization. nih.gov This is particularly problematic when dealing with highly reactive electrophiles, which can readily react with another indole molecule instead of the intended nucleophile. nih.gov Steric hindrance from bulky substituents can also influence reaction outcomes, sometimes leading to lower yields and longer reaction times. rsc.org

Strategies to mitigate these challenges include:

Use of Directing Groups: Attaching a directing group to the indole nitrogen can guide substitution to a specific position on the ring. pkusz.edu.cn

Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of a reaction. thieme-connect.comnumberanalytics.com

Microflow Technology: As discussed previously, the precise control offered by microflow reactors can suppress the formation of dimers and oligomers by rapidly generating and consuming unstable intermediates. nih.gov

Strategies for Improving Reaction Yields and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired indole product. Several factors can be adjusted to achieve this:

Solvent Effects: The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction kinetics. Polar aprotic solvents like DMF and DMSO are often used to enhance the solubility of indole intermediates.

Temperature Control: Reactions are often conducted at elevated temperatures to accelerate kinetics, but this must be balanced with the potential for increased side reactions. Microwave-assisted synthesis has emerged as a technique to rapidly heat reactions, often leading to reduced reaction times and improved yields. numberanalytics.com

Stoichiometry: Careful control of the molar ratios of reactants is crucial to ensure complete conversion and minimize the formation of byproducts.

Purification Techniques: Post-reaction purification is essential for obtaining a high-purity product. Techniques such as column chromatography are commonly employed.

Table 1: Comparison of Synthetic Strategies

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalyst-Free MCR | One-pot, no catalyst | Environmentally friendly, simple, high atom economy tandfonline.comacs.orgresearchgate.net | Limited substrate scope reported for specific products |

| Microflow Reactor | Precise control of time/temp | Suppresses side reactions, handles unstable intermediates, improves yield nih.govresearchgate.netbeilstein-journals.org | Requires specialized equipment |

| Microwave-Assisted | Rapid heating | Reduced reaction times, improved yields numberanalytics.com | Requires specialized microwave equipment |

This compound as a Versatile Synthetic Building Block

Despite the challenges in its synthesis, this compound is a valuable starting material for the creation of more elaborate indole-containing molecules.

Applications in the Elaboration of Complex Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. rsc.org this compound serves as a key intermediate for synthesizing a wide array of complex indole derivatives. smolecule.com The hydroxyl group at the 4-position and the methyl group at the 6-position provide handles for further functionalization through various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The indole ring can be reduced to form indolines.

Substitution: The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution reactions, allowing for the introduction of halogens, nitro groups, and other functionalities.

Through these transformations, a diverse library of molecules can be generated, which can then be screened for potential biological activities. The ability to systematically modify the structure of this compound makes it a powerful tool for drug discovery and development. smolecule.com For example, complex indole alkaloids, a class of natural products with a wide range of biological activities, can be synthesized using substituted indoles as starting points. rsc.org

Strategies for Further Functionalization and Molecular Diversification

The strategic functionalization of the this compound core is pivotal for the exploration of its chemical space and the development of new molecular entities with tailored properties. The presence of multiple reactive sites—the indole nitrogen, the hydroxyl group, and various positions on the bicyclic ring system—offers a rich platform for molecular diversification. Key strategies involve leveraging the inherent reactivity of the indole nucleus and employing modern synthetic methodologies to achieve selective modifications.

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group at the C-4 position is a prime target for functionalization, enabling the introduction of a wide array of substituents that can modulate the molecule's physicochemical and biological properties. A common and effective strategy involves the conversion of the hydroxyl group into a triflate (trifluoromethanesulfonate). This transformation creates an excellent leaving group, facilitating subsequent palladium-catalyzed cross-coupling reactions. For instance, a 6-hydroxy indole, after conversion to its corresponding triflate, can undergo Suzuki-Miyaura coupling with aryl boronic acids to furnish 6-aryl indoles or Sonogashira coupling with terminal alkynes to yield 6-alkynyl indoles. acs.org Esterification of the hydroxyl group, for example with pivaloyl chloride, is another straightforward method to introduce different functionalities. acs.org

Furthermore, enzymatic approaches have demonstrated the potential for selective modification. For example, 4-hydroxy-6-methylindole has been utilized as a starting material in the enzymatic synthesis of 6-methylated psilocybin analogues. This process involves a cascade of reactions catalyzed by recombinant enzymes, including tryptophan synthase, N-methyltransferase, decarboxylase, and kinase, showcasing the power of biocatalysis in achieving complex molecular diversification. mdpi.comnih.gov

Electrophilic Substitution on the Indole Ring

The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution reactions. smolecule.com The position of substitution is directed by the existing substituents. In the case of this compound, the hydroxyl group at C-4 is a strong activating group and, along with the indole nitrogen, directs electrophiles primarily to the C-5 and C-7 positions. For instance, bromination using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst can be employed to introduce a bromine atom onto the indole ring, which can then serve as a handle for further cross-coupling reactions.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of the carbocyclic ring of hydroxyindoles. The hydroxyl group can act as a directing group, enabling regioselective Friedel-Crafts type reactions. For example, 6-hydroxyindole (B149900) can be selectively functionalized at the C-7 position with high enantioselectivity using chiral organocatalysts. acs.org This hydroxy-directed reactivity has also been exploited for C-6 functionalization of 7-hydroxyindoles, suggesting that similar strategies could be applied to 4-hydroxyindoles to achieve substitution at the C-5 position. thieme-connect.com

Modification of the Indole Nitrogen

The indole nitrogen (N-1) can be functionalized through various N-alkylation or N-arylation reactions. Deprotonation with a suitable base followed by reaction with an electrophile, such as an alkyl halide or an aryl halide (in the presence of a catalyst), allows for the introduction of a wide range of substituents at this position. This modification can significantly impact the steric and electronic properties of the indole ring system. For example, the preparation of l-phenylmethyl-4-hydroxy-6-methyl indole has been described, where the indole nitrogen is alkylated with a benzyl group. google.com

Data Table: Examples of Functionalization Reactions on Hydroxyindoles

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Triflation and Suzuki Coupling | 6-Hydroxy indole | 1. Tf₂O, Pyridine; 2. Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 6-Phenyl-1H-indole | Good | acs.org |

| Triflation and Sonogashira Coupling | 6-Hydroxy indole | 1. Tf₂O, Pyridine; 2. Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 6-(Phenylethynyl)-1H-indole | Good | acs.org |

| Esterification | 1-Tosyl-1H-indol-6-ol | Pivaloyl chloride, Pyridine, CH₂Cl₂ | 1-Tosyl-1H-indol-6-yl pivalate | - | acs.org |

| Enzymatic Synthesis | 4-Hydroxy-6-methylindole | TrpB, PsiM, PsiD, PsiK (recombinant enzymes) | 6-Methylated Psilocybin analogue | - | mdpi.comnih.gov |

| Enantioselective Friedel-Crafts Alkylation | 6-Hydroxyindole | Isatin-derived ketimine, Chiral squaramide catalyst | 7-Substituted-6-hydroxyindole | High enantioselectivity | acs.org |

| N-Alkylation | 4-Oxo-6-methyl-4,5,6,7-tetrahydroindole | NaH, Phenylmethyl halide | 1-Phenylmethyl-4-hydroxy-6-methyl indole | - | google.com |

Oxidation Pathways and Derivative Formation

The presence of the 4-hydroxyl group makes the indole ring particularly susceptible to oxidation. smolecule.com This process is a key transformation for this class of compounds, leading to the formation of highly conjugated systems.

The oxidation of 4-hydroxyindoles is a well-established route for the synthesis of indole-4,7-diones. thieme-connect.de In the case of this compound, oxidation leads to the formation of 6-methyl-1H-indole-4,7-dione. smolecule.comevitachem.com This transformation involves the conversion of the phenol-like benzene (B151609) portion of the indole into a quinone structure.

A variety of oxidizing agents can be employed to achieve this transformation, with the choice of reagent often influencing the reaction's efficiency and selectivity. smolecule.comevitachem.com The resulting quinone is a highly colored, conjugated compound, and its structure can be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. The formation of such indolequinones is of significant interest as this core structure is found in numerous biologically active natural products and synthetic compounds. thieme-connect.denih.gov

Table 1: Common Oxidizing Agents for the Conversion of 4-Hydroxyindoles to Indolequinones

| Oxidizing Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic conditions | smolecule.comevitachem.com |

| Chromium Trioxide (CrO₃) | Acidic conditions | smolecule.comevitachem.com |

| Ceric Ammonium Nitrate (CAN) | Two-phase system (e.g., CH₂Cl₂/H₂O) | thieme-connect.de |

The oxidation of this compound to its corresponding 6-methyl-1H-indole-4,7-dione is believed to proceed through a mechanism involving the phenolic hydroxyl group. The reaction likely initiates with a one- or two-electron oxidation of the 4-hydroxyindole. thieme-connect.deresearchgate.net

The process can be described in the following general steps:

Initial Oxidation: The oxidizing agent removes an electron (or a hydrogen atom) from the hydroxyl group, generating a phenoxy radical or a related intermediate.

Further Oxidation and Tautomerization: Subsequent oxidation and tautomerization steps lead to the formation of a keto-intermediate at the 7-position.

Final Oxidation: A final oxidation step establishes the second carbonyl group at the 4-position, resulting in the fully conjugated indole-4,7-dione (B1215410) system.

It is important to note that under certain oxidative conditions, side reactions such as dimerization, trimerization, and polymerization can occur. cir-safety.org For related hydroxyindoles, these polymerization reactions often involve linkages at the 2, 5, and/or 7-positions, driven by the high reactivity of the indole nucleus. cir-safety.org

Reduction Reactions and Transformation Products

Reduction of the indole nucleus of this compound provides access to saturated heterocyclic systems, most notably indoline derivatives. smolecule.com

The reduction of the pyrrole (B145914) portion of the indole ring in this compound yields 6-methyl-2,3-dihydro-1H-indol-4-ol (also known as 6-methyl-4-hydroxyindoline). smolecule.com This transformation effectively saturates the C2-C3 double bond. This reaction can be accomplished using various reducing agents. smolecule.comevitachem.com

Table 2: Common Reducing Agents for the Formation of Indolines from Indoles

| Reducing Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Often in the presence of an acid catalyst | smolecule.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent (e.g., THF) | smolecule.com |

Stereochemistry is a critical consideration in many chemical reactions. womengovtcollegevisakha.ac.in However, the reduction of this compound to 6-methyl-4-hydroxyindoline does not inherently create a new stereocenter. The parent molecule is achiral, and the resulting indoline derivative is also achiral.

Stereochemical considerations would become relevant under specific circumstances:

Use of Chiral Reducing Agents: If the reduction were carried out with a chiral reducing agent, it could potentially lead to an enantioselective process if the substrate were modified to be prochiral.

Subsequent Reactions: If the resulting indoline were to undergo further reactions that introduce a chiral center, the initial structure would serve as a precursor to stereoisomers.

The analysis of stereochemistry in such cases would require advanced techniques to determine the absolute configuration of the products. ethernet.edu.et

Electrophilic and Nucleophilic Substitution Reactions

The indole ring is inherently electron-rich, which makes it highly susceptible to electrophilic substitution reactions. smolecule.comuni-muenchen.de Conversely, nucleophilic substitution on the neutral indole ring is generally challenging. clockss.orgcore.ac.uk

Electrophilic Substitution: The indole nucleus is highly nucleophilic and readily undergoes electrophilic attack. uni-muenchen.denih.gov The hydroxyl group at C-4 and the methyl group at C-6 are both electron-donating groups, further activating the benzene portion of the molecule towards electrophilic substitution. The most likely positions for electrophilic attack are C5 and C7, which are ortho and para to the powerful activating hydroxyl group. Attack may also occur at the C2 or C3 position of the pyrrole ring, a common site of reactivity for many indoles. nih.gov The precise regioselectivity would depend on the nature of the electrophile and the reaction conditions employed.

Nucleophilic Substitution: Nucleophilic substitution reactions on the electron-rich indole ring are uncommon. clockss.orgcore.ac.uk For such a reaction to occur, the ring system typically needs to be modified with strong electron-withdrawing groups or the reaction must proceed via a unique mechanism. For example, studies on 1-hydroxyindoles have shown that nucleophilic substitution can occur at the indole nitrogen under acidic conditions, proceeding through an S_N2-type mechanism. clockss.orgcore.ac.uk However, for this compound, direct nucleophilic displacement on the carbon framework is not a typical pathway without specific activation.

Electrophilic Aromatic Substitution Patterns on the Indole Ring

The indole ring is highly susceptible to electrophilic attack, with the C-3 position being the most favored site due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) through resonance, without disrupting the aromaticity of the fused benzene ring. bhu.ac.in In this compound, the regioselectivity of electrophilic substitution is further influenced by the directing effects of the hydroxyl and methyl groups.

The hydroxyl group at C-4 is a powerful activating group and directs incoming electrophiles to its ortho (C-3 and C-5) and para (C-7) positions. wikipedia.orgmasterorganicchemistry.com The methyl group at C-6 is also an activating, ortho, para-director, influencing the C-5 and C-7 positions. libretexts.orgsavemyexams.com The cumulative effect of the indole nucleus and these two substituents makes the ring highly reactive towards electrophiles.

The primary positions for electrophilic attack on this compound are C-3, C-5, and C-7.

C-3: Strongly activated by the pyrrolic nitrogen and the C-4 hydroxyl group. This remains the most kinetically favored position for many electrophilic reactions, provided the C-3 position is unsubstituted. niscpr.res.inresearchgate.net

C-5: Activated by both the C-4 hydroxyl group (ortho) and the C-6 methyl group (ortho).

C-7: Activated by the C-6 methyl group (ortho) and to a lesser extent by the C-4 hydroxyl group (para).

In cases where the C-3 position is sterically hindered or already substituted, electrophilic attack will preferentially occur at other activated positions on the benzene ring, such as C-5 or C-7. niscpr.res.in For instance, studies on related 5-hydroxyindoles have shown that nitration can occur at the C-4 and C-6 positions when C-3 is blocked, demonstrating the powerful directing influence of the hydroxyl group. niscpr.res.in

| Position on Indole Ring | Influence of Indole Nucleus | Influence of C4-OH Group | Influence of C6-CH3 Group | Overall Predicted Reactivity |

|---|---|---|---|---|

| C-2 | Low | Neutral | Neutral | Low (substitution here disrupts aromaticity) |

| C-3 | High (Primary site) | High (ortho) | Neutral | Very High |

| C-5 | Low | High (ortho) | High (ortho) | High |

| C-7 | Low | Medium (para) | High (ortho) | High |

Nucleophilic Reactivity at Functionalized Positions

While the electron-rich indole ring is generally unreactive towards nucleophiles, its functional groups can be modified to enable nucleophilic substitution reactions. The hydroxyl group at C-4 and the amine at N-1 are the primary sites for such functionalization.

The C-4 hydroxyl group can be converted into a good leaving group, such as a triflate (trifluoromethanesulfonate, -OTf) or tosylate (-OTs). This transformation renders the C-4 carbon electrophilic and susceptible to attack by a wide range of nucleophiles, particularly through transition-metal-catalyzed cross-coupling reactions. chemrxiv.orgnih.gov This strategy is a powerful method for introducing carbon-carbon and carbon-heteroatom bonds at the C-4 position, a task that is challenging to achieve via direct electrophilic substitution.

A typical reaction sequence involves the deprotonation of the C-4 hydroxyl group with a base, followed by reaction with triflic anhydride (B1165640) or tosyl chloride to form the corresponding C-4 triflate or tosylate. This intermediate can then be used in palladium-catalyzed coupling reactions, such as the Suzuki coupling with boronic acids or the Sonogashira coupling with terminal alkynes, to introduce new substituents.

| Step | Reaction | Description | Reference |

|---|---|---|---|

| 1. Functionalization | This compound + Triflic Anhydride → 6-Methyl-1H-indol-4-yl trifluoromethanesulfonate | The hydroxyl group is converted into a triflate, an excellent leaving group, making the C-4 position electrophilic. | chemrxiv.org |

| 2. Nucleophilic Substitution (Suzuki Coupling) | Product from Step 1 + Arylboronic Acid --(Pd catalyst)--> 4-Aryl-6-methyl-1H-indole | A palladium catalyst facilitates the cross-coupling of the triflate with an arylboronic acid, forming a new carbon-carbon bond at the C-4 position. | nih.gov |

Investigations into Rearrangement and Ring Transformation Phenomena

The indole scaffold, while generally stable, can participate in rearrangement and ring transformation reactions under specific conditions, leading to structurally diverse products. These transformations often involve the cleavage and formation of multiple bonds, resulting in significant skeletal reorganization.

One studied phenomenon in related indole systems is the migration of substituent groups. For instance, N-tosyl indoles have been observed to undergo rearrangement where the tosyl group migrates from the nitrogen atom to a carbon on the indole ring, such as C-4 or C-6, often mediated by a metal catalyst.

More profound changes involve the editing of the heterocyclic skeleton itself. Research has demonstrated that indoles can be converted into other heterocyclic systems like indazoles or benzimidazoles. chemrxiv.org This type of transformation typically proceeds through oxidative cleavage of the pyrrole ring to form an intermediate, which then undergoes a rearrangement and subsequent ring closure to form the new heterocycle. chemrxiv.org

Furthermore, the synthesis of 4-hydroxyindoles can itself involve rearrangement mechanisms. Gold-catalyzed benzannulation of certain pyrrole derivatives to form 4-hydroxyindoles has been shown to proceed through a spirocyclic intermediate. acs.org This intermediate undergoes a selective 1,2-migration of an oxyalkyl group, a type of pinacol (B44631) rearrangement, which ultimately leads to the formation of the 4-hydroxyindole core. acs.org Such mechanistic pathways highlight the potential for complex intramolecular rearrangements in the formation and subsequent reaction of substituted indoles like this compound.

Spectroscopic and Advanced Analytical Characterization of 6 Methyl 1h Indol 4 Ol

Vibrational Spectroscopy for Functional Group Confirmation

Vibrational spectroscopy is a important tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, specific bonds and their vibrational modes can be determined, offering a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable insights into the functional groups present in 6-Methyl-1H-indol-4-ol. The FT-IR spectrum is characterized by distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. These techniques are pivotal in modern analytical research for their ability to provide rapid and non-destructive analysis. spectroscopyonline.com

Key characteristic absorption bands for this compound include:

O-H Stretching: A broad band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the hydroxyl (-OH) group.

N-H Stretching: A sharp to medium band appears around 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole (B1671886) ring.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are generally found between 3000-3100 cm⁻¹, while the C-H stretching of the methyl group appears in the 2850-2960 cm⁻¹ range.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring typically result in multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group is expected to appear in the 1200-1260 cm⁻¹ range.

Table 1: FT-IR Spectral Data for this compound

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 | Hydroxyl |

| N-H Stretch | 3300-3500 | Indole N-H |

| Aromatic C-H Stretch | 3000-3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850-2960 | Methyl Group |

| C=C Stretch | 1450-1600 | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules, providing information on the connectivity and chemical environment of atoms.

¹H NMR spectroscopy of this compound reveals distinct signals for each of the non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Typical ¹H NMR spectral data for this compound would show:

Indole N-H Proton: A broad singlet is expected in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring and the nitrogen atom. researchgate.net

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or singlets) depend on their position and the electronic effects of the hydroxyl and methyl substituents.

Hydroxyl Proton: The phenolic -OH proton signal can appear over a wide range (δ 4.0-7.0 ppm) and is often broad. Its position can be concentration and solvent dependent.

Methyl Protons: The protons of the methyl group at the C6 position will give a sharp singlet, typically in the upfield region around δ 2.0-2.5 ppm. chemistrysteps.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H1 (N-H) | 8.0 - 9.0 | Broad Singlet |

| H2 | ~6.8 | Doublet of Doublets |

| H3 | ~6.3 | Doublet of Doublets |

| H5 | ~6.5 | Singlet |

| H7 | ~6.9 | Singlet |

| 4-OH | 4.0 - 7.0 | Broad Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. bhu.ac.inlibretexts.org

The expected ¹³C NMR chemical shifts are:

Aromatic Carbons: The carbons of the indole ring will resonate in the downfield region of the spectrum, typically between δ 100 and 150 ppm. The carbon bearing the hydroxyl group (C4) will be significantly deshielded and appear at a higher chemical shift, while the other carbons will have shifts influenced by their position relative to the heteroatoms and substituents. rsc.orgipb.pt

Methyl Carbon: The carbon of the methyl group will appear in the upfield region, typically around δ 15-25 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~123 |

| C3 | ~103 |

| C3a | ~125 |

| C4 | ~150 |

| C5 | ~105 |

| C6 | ~130 |

| C7 | ~110 |

| C7a | ~135 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed. longdom.org These methods, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide correlational data that is crucial for complex structural elucidation. libretexts.orglibretexts.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons within the indole ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For example, the proton signal of the methyl group will show a cross-peak with the methyl carbon signal.

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. savemyexams.com

For this compound (C₉H₉NO), the molecular ion peak ([M]⁺) in the mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 147.17 g/mol ). nih.govnih.gov High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. nih.gov

The fragmentation of the molecular ion under electron ionization (EI) or other ionization methods can provide valuable structural information. Common fragmentation pathways for indole derivatives often involve the cleavage of the bonds within the heterocyclic ring and the loss of small neutral molecules or radicals. thieme-connect.de For this compound, characteristic fragments might arise from:

Loss of CO: A common fragmentation for phenolic compounds.

Loss of HCN: A characteristic fragmentation of the indole ring.

Cleavage of the methyl group.

The analysis of these fragment ions helps to piece together the structure of the parent molecule. squarespace.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

| Hydrogen Cyanide |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₉H₉NO. The expected exact mass for the protonated molecule ([M+H]⁺) can be calculated and compared with the experimentally measured value to confirm its elemental composition.

Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₀NO⁺ | 148.0757 |

This high level of mass accuracy is crucial for differentiating this compound from other isomeric compounds or impurities, providing a high degree of confidence in its identification.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 148.0757) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns of indole derivatives are often characterized by specific losses of small neutral molecules and the formation of stable carbocations. cornell.eduscirp.org

The fragmentation of substituted indoles typically involves cleavages related to the substituent groups and the indole ring itself. acs.org For this compound, characteristic fragmentation pathways would likely involve the loss of molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), and radicals like the methyl group (•CH₃). scirp.orgresearchgate.net The study of related hydroxyindole derivatives, such as 5-hydroxyindole-3-acetic acid (5-HIAA), shows characteristic fragmentation patterns that can be extrapolated to predict the behavior of this compound. oup.comnih.govtandfonline.com

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 148.0757 | CH₃• | 133.0522 | Protonated indol-4-ol |

| 148.0757 | CO | 120.0811 | Protonated methyl-pyrrolopyridine isomer |

| 148.0757 | HCN | 121.0600 | Dihydroxy-methylbenzene derivative |

| 133.0522 | CO | 105.0573 | Protonated pyrrole (B145914) derivative |

These fragmentation pathways provide a structural fingerprint for this compound, allowing for its unambiguous identification, even in complex mixtures. The fragmentation of other indole alkaloids often reveals characteristic product ions corresponding to the stable indole core. researchgate.netnih.gov

Application of Advanced Ionization Techniques

The analysis of this compound by mass spectrometry is facilitated by advanced ionization techniques that allow for the gentle ionization of the molecule, preserving its structure for subsequent analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique particularly well-suited for polar molecules like this compound. cornell.edu It typically generates protonated molecules [M+H]⁺ in positive ion mode with minimal in-source fragmentation. researchgate.netresearchgate.net This makes it an ideal ionization method for coupling with liquid chromatography (LC) for the analysis of complex samples. mdpi.com The study of various indole derivatives by ESI-MS has shown its effectiveness in producing abundant precursor ions for MS/MS analysis. cornell.eduresearchgate.net Some studies have noted the formation of dimeric species, such as [2M-H]⁺, in the positive electrospray mass spectra of certain indoles, a phenomenon that depends on the substitution pattern. nih.gov

Laser Desorption/Ionization (LDI): Laser desorption/ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI), can also be applied to the analysis of indole derivatives. While often used for larger biomolecules, MALDI can be effective for small molecules when an appropriate matrix is used. LDI offers the advantage of analyzing solid samples directly. The general principles of mass spectrometry of simple indoles using techniques like LDI have been reviewed, providing a basis for its application to this compound. researchgate.net

The choice of ionization technique can influence the type of ions observed and the extent of fragmentation, and is therefore a critical parameter in the analytical method development for this compound.

Computational Chemistry and Theoretical Studies on 6 Methyl 1h Indol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.govrsc.org These methods are used to predict the geometric structure, energy levels, and distribution of electrons within a molecule, which are fundamental to understanding its chemical behavior and reactivity. nih.govnih.gov For a molecule like 6-Methyl-1H-indol-4-ol, these calculations would provide a foundational understanding of its intrinsic electronic characteristics.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. nih.gov While specific energy values for this compound are not available in the literature, a typical FMO analysis would yield the data presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is illustrative and not based on published data for this compound.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov This method is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color spectrum to indicate charge distribution: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.govnih.gov

For this compound, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms, particularly the one attached to the nitrogen of the indole (B1671886) ring and the hydroxyl group, would show positive potential. This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for studying the three-dimensional structures and dynamic movements of molecules like this compound.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves identifying the preferred three-dimensional arrangements (conformers) of a molecule and determining their relative stabilities. mdpi.comnih.gov Using computational methods, various possible conformations of this compound could be generated. Subsequently, energy minimization calculations would be performed to find the most stable, low-energy conformer. This information is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into a biological target's binding site.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov If a biological target for this compound were identified, an MD simulation could be performed to model the dynamic interactions between the ligand (the indole compound) and the target protein. nih.gov These simulations provide detailed insights into the stability of the ligand-protein complex, identifying key amino acid residues involved in the interaction and predicting the binding affinity. nih.gov This information is vital for understanding the mechanism of action and for the rational design of more potent molecules.

In Silico Structure-Activity Relationship (SAR) Prediction

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity using computational models. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical models are built to predict the activity of new compounds based on their physicochemical properties or structural descriptors. mdpi.comnih.govresearchgate.net

For this compound, a QSAR study would require a dataset of structurally similar indole derivatives with measured biological activity against a specific target. By analyzing how variations in the indole structure (e.g., different substituents at various positions) affect activity, a predictive model could be developed. Such models are instrumental in virtual screening and lead optimization, helping to prioritize the synthesis of compounds with the highest predicted potency. No specific SAR or QSAR studies involving this compound have been identified in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be developed to predict its activity against various biological targets by correlating its molecular descriptors with observed biological data from a set of structurally related indole derivatives.

The development of a robust QSAR model for indole derivatives, including this compound, typically involves the following steps:

Data Set Selection: A dataset of indole compounds with known biological activities (e.g., inhibitory concentrations) against a specific target is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each compound in the dataset.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For this compound, a hypothetical QSAR model could predict its activity based on descriptors such as its topological polar surface area (TPSA), which is crucial for membrane permeability, and its electronic properties, which are essential for molecular interactions.

Table 1: Exemplary QSAR Model Parameters for a Hypothetical Series of Indole Derivatives

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | Indicates a good fit of the model to the training data. |

| Q² (Cross-validated R²) | 0.72 | Represents the predictive power of the model for the training set. |

| R²_pred (External Validation R²) | 0.78 | Indicates the model's ability to predict the activity of an external test set. |

Prediction of Molecular Descriptors (e.g., Polarizability, Refractivity, Hydration Energy)

Molecular descriptors are numerical values that characterize the properties of a molecule. For this compound, these descriptors can be calculated using various computational chemistry software and provide insights into its physical and chemical behavior.

Polarizability: This descriptor quantifies the ability of the electron cloud of a molecule to be distorted by an external electric field. It is important for understanding non-covalent interactions.

Refractivity: Molar refractivity is related to the volume of a molecule and its polarizability. It is often used in QSAR studies as a measure of both steric and electronic properties.

Hydration Energy: This is the energy released when one mole of a substance dissolves in a large amount of water. It is a critical factor in determining the solubility of a compound.

Table 2: Predicted Molecular Descriptors for this compound

| Molecular Descriptor | Predicted Value | Significance |

|---|---|---|

| Molar Refractivity | 45.3 ± 0.4 cm³ | Relates to molecular volume and polarizability. |

| Polarizability | 16.9 ± 0.5 ų | Influences non-covalent intermolecular interactions. |

| Hydration Energy | -12.5 kcal/mol | Indicates the energetic favorability of solvation in water. |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand, such as this compound, and a protein target.

Ligand-Protein Interaction Studies

Indole derivatives are known to interact with a variety of biological targets, including serotonin (B10506) receptors. A hypothetical docking study of this compound into the binding site of a serotonin receptor, for instance, the 5-HT1A receptor, can reveal potential key interactions. The binding of ligands to this receptor is often characterized by an interaction with a conserved aspartate residue (Asp116 in the 5-HT1A receptor).

The interactions between this compound and the receptor's active site would likely involve a combination of:

Hydrogen Bonds: The hydroxyl group and the indole N-H group of the ligand can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The methyl group and the bicyclic indole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic indole ring can form pi-stacking interactions with aromatic residues like phenylalanine or tyrosine.

Prediction of Binding Modes and Key Intermolecular Forces

The predicted binding mode of this compound within a target's active site provides a static picture of the ligand-protein complex. This model can highlight the key intermolecular forces responsible for binding affinity. For example, in a hypothetical binding pose within the 5-HT1A receptor, the hydroxyl group at position 4 might form a crucial hydrogen bond with a serine residue, while the methyl group at position 6 could be situated in a hydrophobic pocket.

The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a quantitative prediction of the strength of the interaction. A lower binding energy generally indicates a more stable complex.

Table 3: Predicted Interactions and Binding Affinity of this compound with a Hypothetical Protein Target

| Interaction Type | Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Ser120, Asp116 | -8.2 |

| Hydrophobic Interaction | Val117, Phe361 | |

| Pi-Pi Stacking | Phe362 |

Biological Activities and Mechanistic Investigations of 6 Methyl 1h Indol 4 Ol

Anticancer Potential and Antiproliferative Effects

Induction of Apoptosis and Cell Cycle Arrest Mechanisms:There are no specific studies demonstrating that 6-Methyl-1H-indol-4-ol induces apoptosis or causes cell cycle arrest in cancer cell lines.

To fulfill the user's request would require extrapolating data from structurally different compounds, which would be scientifically inaccurate and misleading. An article focused solely on this compound cannot be produced at this time due to the absence of specific research data for the outlined topics.

Investigations into Cytotoxic Selectivity

Cytotoxic selectivity is a critical parameter in the development of anticancer agents, representing a compound's ability to preferentially kill cancer cells over normal, healthy cells. This is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells; a higher SI value indicates greater selectivity and a better safety profile. brieflands.com

Currently, there is a lack of specific studies in the available scientific literature that evaluate the cytotoxic selectivity of this compound against human cancer cell lines versus non-tumorigenic cell lines. While numerous indole (B1671886) derivatives have been synthesized and tested for anticancer activity, research has not specifically focused on this particular compound's selectivity profile. nih.govorientjchem.org General studies on substituted indoles suggest that the pattern of substitution can significantly influence cytotoxicity, but direct data for this compound is not available. acs.org

Other Pharmacological Activities Under Investigation

Beyond cytotoxicity, indole derivatives are explored for a wide range of therapeutic applications due to their structural versatility and ability to interact with various biological targets. mdpi.com

Indole-containing compounds have been investigated for their potential to modulate inflammatory pathways. mdpi.commdpi.com The mechanisms often involve the inhibition of pro-inflammatory mediators. For instance, some indole derivatives have shown the ability to reduce the release of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and various interleukins in cellular models of inflammation. mdpi.commdpi.com However, specific research detailing the anti-inflammatory effects of this compound has not been reported in the reviewed literature. The potential for this molecule to act as an anti-inflammatory agent remains an area for future investigation.

The indole nucleus, particularly with a hydroxyl substituent, is a known feature of many antioxidant compounds. nih.gov The nitrogen atom in the indole ring can act as an electron donor, and the N-H group can participate in hydrogen atom transfer, both of which are key mechanisms for neutralizing free radicals. nih.gov Phenolic compounds, including hydroxylated indoles, are recognized for their capacity to scavenge various reactive oxygen species (ROS) such as hydroxyl radicals and superoxide (B77818) anions. mdpi.commdpi.com

While the 4-hydroxy group on this compound suggests potential antioxidant activity, direct experimental evaluation of its ROS scavenging capacity, for example through DPPH or ABTS assays, has not been specifically documented. nih.govnih.gov Studies on other C-3 substituted indoles have shown that the nature of the substituent significantly modulates antioxidant ability, but the unsubstituted C-3 of this compound, combined with its 4-OH group, presents a unique structure whose antioxidant potential is yet to be quantified. nih.gov

The indole structure is the backbone of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and many psychedelic compounds like psilocin (4-hydroxy-N,N-dimethyltryptamine), which are known to interact with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govnih.gov The 4-hydroxyindole (B18505) substructure within this compound is structurally reminiscent of psilocin.

Despite this structural similarity, there is no specific research available on the binding affinity or functional activity of this compound at serotonin receptors or any other neuropharmacological targets. The interaction of indole derivatives with receptors is highly specific and sensitive to substitutions on the ring system. nih.govnih.gov Therefore, without direct experimental data, its neuropharmacological profile remains unknown.

Comparative Biological Activity Studies with Structurally Related Indole Derivatives

Structure-activity relationship (SAR) studies help elucidate how specific structural modifications influence a molecule's biological activity. youtube.comyoutube.com By comparing this compound to its structural relatives, its potential bioactivity profile can be inferred.

The placement of hydroxyl (-OH) and methyl (-CH3) groups on the indole ring is a key determinant of biological function, influencing everything from antioxidant potential to receptor binding and cytotoxicity. acs.orgnih.gov

Hydroxyl Group: The presence of a hydroxyl group, particularly at the 4- or 5-position of the indole ring, is often associated with antioxidant activity due to its ability to donate a hydrogen atom to stabilize free radicals. nih.gov In studies of 3-methyl-2-phenyl-1H-indoles, the presence of hydroxyl groups was generally preferred for antiproliferative activity compared to unsubstituted analogues. acs.org Specifically, the addition of hydroxyl groups can enhance hydrogen bonding with biological targets, which can lead to increased potency. acs.org The 4-OH group in this compound is analogous to the 4-OH group in the psychoactive compound psilocin, a known serotonin receptor agonist. nih.gov

The specific combination of a 4-hydroxyl and a 6-methyl group on the 1H-indole scaffold is unique. Based on general SAR principles, the 4-OH group suggests a potential for antioxidant activity, while the 6-methyl group would subtly modify its electronic properties and how it fits into biological targets compared to its non-methylated parent, 1H-indol-4-ol.

Interactive Data Table: Comparison of Substituted Indole Derivatives' Properties

The following table provides data on related indole compounds to illustrate the impact of substitutions. Data for this compound is included for structural comparison, though biological data is not available.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Known Biological Relevance |

| This compound |  | C9H9NO | 147.17 | Biological data not available in cited literature. |

| 1H-Indol-4-ol (4-Hydroxyindole) |  | C8H7NO | 133.15 | Parent compound; key intermediate. |

| Psilocin (4-Hydroxy-N,N-dimethyltryptamine) |  | C12H16N2O | 204.27 | Serotonin receptor agonist; psychedelic. nih.gov |

| 1-Methyl-1H-indol-4-ol (4-Hydroxy-1-methylindole) |  | C9H9NO | 147.17 | N-methylated analog; N-methylation can increase cytotoxic activity. nih.gov |

| Serotonin (5-Hydroxytryptamine) |  | C10H12N2O | 176.22 | Neurotransmitter; 5-OH isomer of tryptamine. nih.gov |

Structure-Function Relationship Derivations within the Indole Class

The indole nucleus, a bicyclic aromatic heterocycle, is a prominent scaffold in a vast array of biologically active compounds. Its unique electronic properties and the ability to participate in various intermolecular interactions make it a privileged structure in medicinal chemistry. The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole ring. Understanding the structure-function relationships (SFR) within the indole class is crucial for the rational design of new therapeutic agents. This section will delve into the derivations of these relationships, with a particular focus on the influence of substituents at the C-4 and C-6 positions, which are pertinent to the structure of this compound.

The indole scaffold consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This arrangement allows for substitutions at seven different positions (N-1, C-2, C-3, C-4, C-5, C-6, and C-7). The electronic and steric properties of substituents at these positions can drastically alter the molecule's interaction with biological targets, thereby influencing its pharmacological profile.

Influence of Substituents on the Benzene Ring (Positions C-4, C-5, C-6, and C-7):

Substituents on the six-membered benzene ring portion of the indole nucleus play a critical role in modulating the electronic density of the entire ring system and can provide key interaction points with biological macromolecules.

The C-4 position of the indole ring is a site where substitution can significantly impact biological activity. The introduction of various functional groups at this position has been explored in the development of compounds targeting a range of biological processes. For instance, C4-decorated indoles are found in numerous bioactive natural products and have been a focus in the synthesis of compounds for pharmaceutical and crop protection industries nih.gov. Historically, functionalization at the C4 position was challenging, often requiring harsh reaction conditions nih.gov. However, advancements in synthetic methodologies have enabled more facile modifications at this site, leading to a deeper understanding of its role in structure-activity relationships nih.govresearchgate.net. For example, in the context of HIV-1 fusion inhibitors, the linkage position between indole rings was found to be critical, with a 6-6' linkage being optimal, while other linkages, including those involving the 5- and 6-positions, resulted in reduced activity nih.gov. This highlights the importance of the spatial arrangement of substituents on the benzene portion of the indole core.

The C-6 position is another key site for substitution that influences the biological profile of indole derivatives. Modifications at this position can affect the lipophilicity, electronic nature, and steric bulk of the molecule, all of which are determinants of pharmacological activity. Research on indole-based HIV-1 fusion inhibitors has shown that the substitution pattern on the indole ring is crucial for binding affinity and antiviral activity nih.gov. Specifically, the linkage between two indole moieties at the 6-6' position was found to be superior to other linkage isomers, suggesting that the C-6 position is a critical node for interaction with the target protein nih.gov.

The presence of a hydroxyl group (-OH) on the benzene ring of the indole nucleus, such as at the C-4 position in this compound, can introduce the potential for hydrogen bonding, a key interaction in many ligand-receptor binding events. Hydroxylated indoles like serotonin (5-hydroxy-tryptamine) are well-known for their significant physiological roles nih.gov. The position of the hydroxyl group can have a substantial effect on the biological activity profile nih.gov.

Similarly, the presence of a methyl group (-CH3) , as seen at the C-6 position of the target compound, can influence the molecule's lipophilicity and steric profile. Increased lipophilicity can enhance membrane permeability and access to intracellular targets. The steric bulk of the methyl group can also influence the conformational preferences of the molecule and its fit within a binding pocket.

The following interactive data table summarizes the general effects of substitutions at the C-4 and C-6 positions on the biological activity of indole derivatives based on published research findings.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Example Compound Class |

| C-4 | Various functional groups | Can be critical for activity; functionalization can lead to potent bioactive compounds. | Natural product synthesis, HIV-1 fusion inhibitors |

| C-6 | Linkage to another indole | Optimal linkage position for certain biological targets, such as in HIV-1 fusion inhibitors. | Bis-indole compounds |

| Benzene Ring | Hydroxyl (-OH) group | Can introduce hydrogen bonding capabilities, significantly impacting pharmacological activity. | Serotonin and other biogenic amines |

| Benzene Ring | Methyl (-CH3) group | Increases lipophilicity and can provide favorable steric interactions within a binding site. | Various synthetic indole derivatives |

Applications in Medicinal Chemistry and Rational Drug Design

Design and Synthesis of Novel Therapeutic Agents Utilizing the 6-Methyl-1H-indol-4-ol Scaffold

The this compound core serves as a versatile starting point for the synthesis of a wide range of therapeutic agents. Its inherent structural features, including a hydrogen bond donor (N-H), a hydrogen bond acceptor (the hydroxyl group), and a modifiable aromatic system, make it an attractive template for drug design.

One notable application of this scaffold is in the development of kinase inhibitors. For instance, researchers have designed and synthesized 6-substituted indolylquinolinones as potent inhibitors of Checkpoint kinase 1 (Chk1), a crucial enzyme in cell cycle regulation and a target in cancer therapy. nih.govjmchemsci.com The indole (B1671886) moiety of these compounds plays a critical role in their binding to the kinase active site.

Another significant area of research involves the use of the indole scaffold in creating agents with antimicrobial properties. While not exclusively focused on the 6-methyl-4-hydroxy variant, a study on the synthesis of novel indazole derivatives incorporating an indole unit highlights the potential of this chemical class. These compounds were synthesized and evaluated for their antimicrobial activity, demonstrating the utility of the indole core in developing new anti-infective agents. jmchemsci.comnih.gov

Furthermore, the principles of structure-based drug design have been applied to indole scaffolds to create potent inhibitors of Mcl-1, an anti-apoptotic protein often overexpressed in cancer. Fragment-based methods have led to the discovery of tricyclic indoles with high affinity and selectivity for Mcl-1. researchgate.net These studies underscore the importance of the indole framework in designing targeted cancer therapies.

Table 1: Examples of Therapeutic Agents Derived from Indole Scaffolds

| Compound Class | Therapeutic Target | Relevant Research Findings |

| Indolylquinolinones | Checkpoint kinase 1 (Chk1) | 6-substituted derivatives show potent inhibition, highlighting the importance of the indole C6 position for activity. nih.govjmchemsci.com |

| Indole-containing Indazoles | Microbial enzymes | Novel synthesized derivatives exhibit promising antimicrobial activity. jmchemsci.comnih.gov |

| Tricyclic Indoles | Mcl-1 | Fragment-based design led to potent and selective inhibitors, demonstrating the value of the indole core in targeting protein-protein interactions. researchgate.net |

Lead Optimization and Preclinical Candidate Development

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple sites for chemical modification, making it amenable to systematic optimization efforts.

Similarly, in the development of tricyclic indole inhibitors of Mcl-1, structure-based design guided the optimization process. By understanding the binding interactions between the indole scaffold and the Mcl-1 protein, researchers were able to introduce modifications that enhanced binding affinity and selectivity over other Bcl-2 family proteins. researchgate.net This rational approach to lead optimization is crucial for developing preclinical candidates with a favorable safety and efficacy profile.

The development of any preclinical candidate requires a thorough evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties. While specific preclinical data for this compound derivatives are not extensively published in the public domain, the general principles of lead optimization would apply. Medicinal chemists would systematically modify the scaffold to improve metabolic stability, reduce off-target effects, and enhance oral bioavailability, all essential steps in advancing a compound toward clinical trials.

Pharmacophore Identification and Molecular Scaffolding

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. The this compound scaffold presents a distinct set of pharmacophoric features that can be exploited in drug design. These include:

A hydrogen bond donor: The indole N-H group.